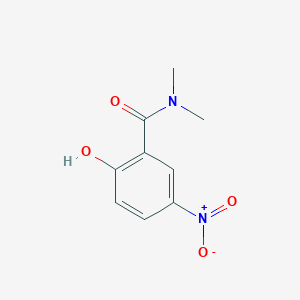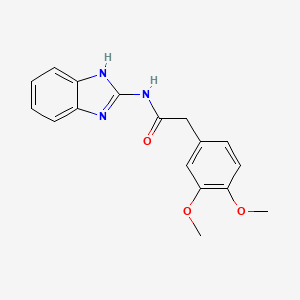
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as DPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to have anti-inflammatory and antioxidant activities. It has also been found to modulate the immune system and enhance the body's natural defense mechanisms against various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in lab experiments is its high purity and yield, which makes it easier to obtain consistent and reliable results. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is its relatively high cost, which may restrict its use in certain research projects.
Future Directions
There are several future directions for the research on N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. One of the areas of interest is the development of new anti-cancer drugs based on the structure of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. Another area of research is the investigation of the potential applications of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Furthermore, the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea needs to be further elucidated to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves the reaction between 3,5-dimethoxyaniline and 2-pyridinecarbothioamide in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is high, and the purity of the product is also satisfactory.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been found to have potential applications in various fields of scientific research. One of the primary applications of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is in the field of medicinal chemistry, where it is being studied for its anti-cancer properties. N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-11-7-10(8-12(9-11)19-2)16-14(20)17-13-5-3-4-6-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBYURQKIWQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)


![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)




![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)
